molecular formula C8H7NO3S B12117538 1-Isocyanato-3-(methylsulfonyl)benzene

1-Isocyanato-3-(methylsulfonyl)benzene

Cat. No.: B12117538
M. Wt: 197.21 g/mol
InChI Key: HYJWWWIQBXKSNO-UHFFFAOYSA-N
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Description

1-Isocyanato-3-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H7NO3S and a molecular weight of 197.21 g/mol . This compound is characterized by the presence of an isocyanate group (-NCO) and a methylsulfonyl group (-SO2CH3) attached to a benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Isocyanato-3-(methylsulfonyl)benzene typically involves the reaction of 3-(methylsulfonyl)aniline with phosgene or its derivatives. The reaction conditions often require a solvent such as dioxane and are carried out under controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels.

Chemical Reactions Analysis

1-Isocyanato-3-(methylsulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.

    Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.

Common reagents used in these reactions include amines, alcohols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Isocyanato-3-(methylsulfonyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isocyanato-3-(methylsulfonyl)benzene involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This reactivity is exploited in various applications, including the development of enzyme inhibitors and the modification of proteins for research purposes .

Comparison with Similar Compounds

1-Isocyanato-3-(methylsulfonyl)benzene can be compared with other similar compounds, such as:

    m-Isocyanatotoluene: Similar structure but lacks the methylsulfonyl group.

    3-Methylphenyl isocyanate: Similar structure but lacks the methylsulfonyl group.

    3-Tolyl isocyanate: Similar structure but lacks the methylsulfonyl group.

The presence of the methylsulfonyl group in this compound imparts unique reactivity and properties, making it distinct from these similar compounds .

Properties

Molecular Formula

C8H7NO3S

Molecular Weight

197.21 g/mol

IUPAC Name

1-isocyanato-3-methylsulfonylbenzene

InChI

InChI=1S/C8H7NO3S/c1-13(11,12)8-4-2-3-7(5-8)9-6-10/h2-5H,1H3

InChI Key

HYJWWWIQBXKSNO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)N=C=O

Origin of Product

United States

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